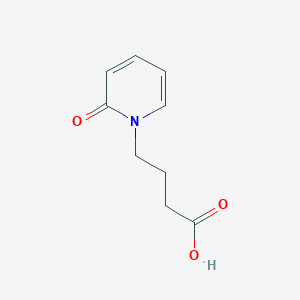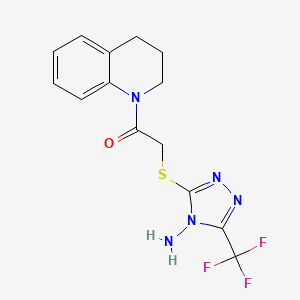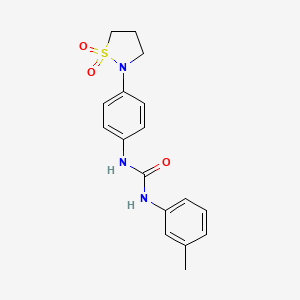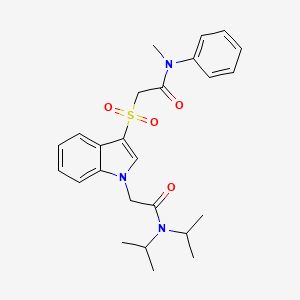
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a tetrahydronaphthalene ring, which is a polycyclic aromatic hydrocarbon made of two fused benzene rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and tetrahydronaphthalene rings, the introduction of the methoxy and sulfonamide groups, and the coupling of these components together. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and tetrahydronaphthalene rings, as well as the methoxy and sulfonamide groups. The arrangement of these groups in space would determine the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiophene ring, which can undergo electrophilic substitution reactions, and the sulfonamide group, which can participate in a variety of reactions including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in water.Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. Here’s how this compound fits in:
- Organoboron Reagents : The compound can serve as an organoboron reagent in SM coupling reactions . Its boron center facilitates transmetalation, where it transfers its nucleophilic organic group to palladium.
Hydromethylation Sequence
The compound has relevance in hydromethylation reactions, which involve the addition of a hydrogen atom to a carbon-carbon double bond. Notably:
- Application : The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol . This demonstrates its utility in synthetic organic chemistry.
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to minimize risk.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-21-17(15-8-9-22-12-15)11-18-23(19,20)16-7-6-13-4-2-3-5-14(13)10-16/h6-10,12,17-18H,2-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGKGTSEHZKDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2434577.png)






![1-[(3-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2434588.png)
![2-(7-Cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2434589.png)
![N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2434591.png)
![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2434593.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2434596.png)

